molecular formula C16H23N7 B6460028 N,N,4-trimethyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine CAS No. 2549051-50-3

N,N,4-trimethyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine

Cat. No.: B6460028
CAS No.: 2549051-50-3
M. Wt: 313.40 g/mol
InChI Key: AXIQAFJWOYICDW-UHFFFAOYSA-N
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Description

N,N,4-Trimethyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a trisubstituted pyrimidine derivative featuring:

  • A pyrimidine core with methyl groups at the N,N, and 4-positions.
  • A piperazine linker substituted with a 3-methylpyrazine moiety at the 6-position of the pyrimidine ring.

Properties

IUPAC Name

N,N,4-trimethyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7/c1-12-11-14(20-16(19-12)21(3)4)22-7-9-23(10-8-22)15-13(2)17-5-6-18-15/h5-6,11H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIQAFJWOYICDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NC=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N,4-trimethyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by a pyrimidine core and a piperazine ring substituted with a pyrazinyl group. Its molecular formula is C14H21N7C_{14}H_{21}N_7 with a molecular weight of approximately 319.428 g/mol. The presence of nitrogen-containing heterocycles in its structure suggests potential interactions with various biological targets, which are crucial for its pharmacological effects.

Although specific mechanisms for this compound have not been fully elucidated, compounds with similar structures often exhibit diverse biological activities. These include:

  • Antitumor Activity : Pyrimidine derivatives are known for their role as antitumor agents. Research indicates that modifications in the pyrimidine structure can enhance antineoplastic properties.
  • Kinase Inhibition : Many pyrimidine derivatives act as inhibitors of various kinases, which play essential roles in cell signaling pathways related to cancer progression.

In Silico Studies

Recent studies have utilized in silico techniques to predict the biological activity of compounds similar to this compound. For instance, virtual screening using tools like SuperPred and SwissADME has been employed to assess the pharmacokinetic properties and potential bioactivity of nitrogen-containing heterocycles. Findings suggest that compounds within this class may exhibit significant antineoplastic and antibacterial activities while maintaining low toxicity profiles .

Case Studies and Research Findings

  • Anticancer Properties : A study focused on pyrimidine derivatives demonstrated that certain modifications can lead to enhanced cytotoxicity against various cancer cell lines. The compound's structural characteristics allow it to interact with specific cellular targets involved in tumor growth regulation .
  • Antibacterial Activity : Another research initiative explored the antibacterial effects of similar compounds, indicating that modifications in the piperazine moiety can improve efficacy against resistant bacterial strains.
  • Pharmacokinetic Profiling : Studies employing ADME (Absorption, Distribution, Metabolism, Excretion) analysis revealed favorable profiles for compounds like this compound, suggesting good bioavailability and metabolic stability .

Data Table: Summary of Biological Activities

Activity TypeCompound EffectivenessReference
AntitumorHigh
AntibacterialModerate
Kinase InhibitionPromising
ADME ProfileFavorable

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Key Features Potential Applications References
Target Compound : N,N,4-Trimethyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine Pyrimidine - N,N,4-Trimethyl
- 3-Methylpyrazine-piperazine
Electron-rich pyrazine; compact methyl groups enhance lipophilicity Kinase inhibition, antimalarial (inferred)
N-Ethyl-4-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine Pyrimidine - N-Ethyl, 4-methyl
- 3-Methylpyrazine-piperazine
Bulkier ethyl group may reduce metabolic stability vs. trimethyl Antimalarial lead optimization
N,N-Dimethyl-3-(4-(4-morpholinopiperidin-1-yl)-6-(pyridin-3-yl)pyrimidin-2-yl)propan-1-amine (70) Pyrimidine - Morpholino-piperidine
- Pyridyl substituent
Polar morpholine enhances solubility; pyridyl aids π-π stacking Fast-acting antimalarial (IC₅₀ < 50 nM)
4-[4-(4-Fluorophenyl)-2-(morpholin-4-yl)-1,3-thiazol-5-yl]-N-[4-(piperazin-1-yl)phenyl]pyrimidin-2-amine (9) Pyrimidine-thiazole hybrid - Fluorophenyl
- Piperazine-phenyl
Fluorine improves bioavailability; thiazole adds rigidity Plasmodium falciparum inhibition (Yield: 5%)
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine Pyrimidine - N-Butyl
- Unsubstituted piperazine
Flexible butyl chain; unmodified piperazine for broad derivatization Material science, generic kinase scaffolds

Key Observations

Methyl groups at the N,N, and 4-positions likely enhance metabolic stability relative to bulkier substituents (e.g., ethyl or butyl), as seen in and .

Piperazine Linker Modifications :

  • Piperazine rings substituted with heteroaromatics (e.g., pyrazine, pyridine) are common in antimalarials and kinase inhibitors, suggesting the target compound’s piperazine-pyrazine unit could be critical for activity .
  • Unsubstituted piperazines (e.g., N-butyl analog in ) are less target-specific but more synthetically versatile .

Physicochemical Properties :

  • The target compound’s logP is expected to be higher than morpholine-containing analogs (e.g., compound 70) due to methyl groups, favoring blood-brain barrier penetration .
  • Fluorophenyl or chlorophenyl substituents (e.g., ) increase polarity and may improve solubility but reduce CNS accessibility .

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